InChI=1S/C6H13ClO/c1-6(2)8-5-3-4-7/h6H,3-5H2,1-2H3
.
1-Chloro-3-isopropoxypropane is an organic compound with the chemical formula CHClO. It appears as a colorless, transparent liquid that is soluble in most organic solvents but insoluble in water. This compound is recognized for its utility as a reagent and intermediate in organic synthesis due to its high reactivity. Its applications span various fields, including pharmaceuticals, cosmetics, and pesticides, making it a significant compound in chemical research and industry .
The compound is classified as an alkyl halide, specifically a chloroalkane. It is synthesized primarily through the reaction of 3-isopropoxypropanol with hydrochloric acid, which facilitates the conversion of the hydroxyl group into a chloride group . The resulting compound can be utilized in various organic reactions due to its electrophilic nature.
1-Chloro-3-isopropoxypropane can be synthesized through several methods, but the most common involves the following reaction:
The synthesis typically requires:
The molecular structure of 1-chloro-3-isopropoxypropane can be represented as follows:
1-Chloro-3-isopropoxypropane participates in several chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-chloro-3-isopropoxypropane involves its role as both a nucleophile and an electrophile. The chlorine atom's reactivity allows it to be readily replaced by various nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the isopropoxy group can participate in etherification and ester exchange reactions, enhancing its utility across multiple chemical processes .
Safety data indicates that 1-chloro-3-isopropoxypropane has acute toxicity both orally and dermally. Proper safety measures should be observed when handling this compound .
1-Chloro-3-isopropoxypropane has several scientific uses:
This compound's versatility makes it valuable across different sectors within chemical manufacturing and research.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: